2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile

Übersicht

Beschreibung

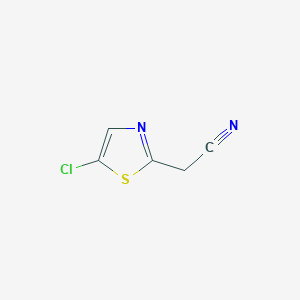

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone. The process includes several steps:

Cyclization: 1,3-bis(dimethylaminomethylene)thiourea reacts with chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.

Acidic Treatment: The intermediate is treated with acid to form 1-(2-aminothiazol-5-yl)ethanone.

Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form 1-(2-chlorothiazol-5-yl)ethanone.

Chlorination: Finally, chlorination of 1-(2-chlorothiazol-5-yl)ethanone yields this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and selectivity. These methods may include controlled addition rates of reactants and the use of specific solvents to minimize by-products and improve overall efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 of the thiazole ring undergoes nucleophilic displacement under basic or acidic conditions:

-

Example: Reaction with thiourea in ethanol yields 2-amino derivatives, which are intermediates for further functionalization .

-

The chloro group’s reactivity is enhanced by the electron-deficient thiazole ring, facilitating substitutions with amines, thiols, and alkoxides .

Nitrile Group Transformations

The acetonitrile moiety participates in cyclization, hydrolysis, and addition reactions:

2.1. Cyclization Reactions

-

Reaction with 2-azidobenzoates under basic conditions initiates an anionic domino reaction, forming 1,2,3-triazolo[1,5-a]quinazolinones .

-

Mechanism: The nitrile group acts as a nucleophile, attacking the azide to form a tetrazole intermediate, followed by intramolecular cyclization .

2.2. Hydrolysis and Reduction

-

Hydrolysis : Strong acids (e.g., HCl) convert the nitrile to a carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine, enabling peptide coupling or Schiff base formation.

Cross-Coupling Reactions

The thiazole ring engages in transition-metal-catalyzed couplings:

-

Example: Coupling with iodobenzene via Sonogashira conditions introduces arylacetylene groups at position 2 .

-

These reactions exploit the thiazole’s aromatic stability and the chloro group’s directing effects.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole ring undergoes halogenation and nitration:

| Reaction Type | Reagents | Position Selectivity | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | C-4 of thiazole | Limited by steric hindrance |

| Nitration | HNO₃, H₂SO₄ | C-5 (meta to chloro) | Requires elevated temperatures |

5.1. Thiazole Ring Expansion

-

Reaction with DABCO (1,4-diazabicyclo[2.2.2]octane) opens the thiazole ring, forming N-(2-chloroethyl)piperazines via intermediate disulfide formation .

-

Application: Synthesis of bioactive piperazine derivatives .

5.2. Formation of Thiazolidinones

-

Condensation with aldehydes and primary amines yields thiazolidinone derivatives, which exhibit antimicrobial activity .

Biological Activity-Driven Reactions

The compound serves as a precursor for pharmacologically active molecules:

-

Acetylcholinesterase (AChE) inhibitors : Knoevenagel condensation with aromatic aldehydes generates acrylonitrile derivatives that inhibit AChE via π-π stacking and hydrogen bonding .

-

Anticancer agents : Coupling with mercapto derivatives (e.g., tetrazoles) produces thioacetamides with sub-micromolar IC₅₀ values against cancer cell lines .

Wissenschaftliche Forschungsanwendungen

The compound 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile (CAS No. 1289083-12-0) is a thiazole derivative that has garnered attention in various scientific research applications, particularly in pharmaceuticals and agricultural chemistry. This article explores its applications, supported by comprehensive data and case studies.

Pharmaceutical Applications

The primary application of this compound is in the pharmaceutical industry as a building block for synthesizing various bioactive compounds. Its derivatives have shown promise in developing:

- Antimicrobial Agents : Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds derived from this compound exhibit significant activity against a range of bacteria and fungi.

- Anti-inflammatory Drugs : Studies have demonstrated that modifications of this compound can lead to anti-inflammatory agents that inhibit specific pathways involved in inflammation.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of thiazole derivatives synthesized from this compound. The results indicated that certain derivatives displayed potent activity against resistant strains of Staphylococcus aureus, showcasing the compound's potential in combating antibiotic resistance.

Agricultural Chemicals

In agricultural chemistry, this compound is explored for its potential use in developing agrochemicals. Its biological activity suggests applications in:

- Pesticides : Research indicates that thiazole derivatives can serve as effective pesticides due to their ability to disrupt biological processes in pests.

- Herbicides : The compound's structural characteristics allow for the design of herbicides that target specific weed species without affecting crops.

Case Study: Herbicidal Efficacy

A field trial conducted by researchers at a leading agricultural university evaluated the herbicidal properties of a formulation containing this compound. The trial demonstrated significant weed control efficacy compared to standard herbicides, suggesting its potential as an environmentally friendly alternative.

Data Summary

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial Agents | Effective against resistant Staphylococcus aureus strains. |

| Anti-inflammatory Drugs | Inhibitory effects on inflammation pathways. | |

| Agricultural Chemicals | Pesticides | Disruption of biological processes in pests. |

| Herbicides | Significant weed control efficacy in field trials. |

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Chlorothiazol-5-yl)acetonitrile: This compound is structurally similar but has a different position of the chloro group.

2-Amino-5-chlorothiazole: Another thiazole derivative with different functional groups.

Uniqueness

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other thiazole derivatives may not be as effective .

Biologische Aktivität

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Synthesis

The synthesis of this compound generally involves the reaction of 5-chloro-1,3-thiazole with acetonitrile under specific conditions. The process can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 16-32 µg/mL, indicating moderate to high potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), it showed promising cytotoxic effects with IC50 values ranging from 19.6 µM to 30 µM. The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as Bax and cytochrome c.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 19.6 |

| HCT116 | 30 |

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, its antimicrobial action may stem from disrupting bacterial cell wall synthesis or function.

Case Studies

Several case studies have been documented regarding the use of thiazole derivatives in therapeutic applications:

- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, demonstrating that compounds similar to this compound could serve as potential leads for new antibiotics.

- Cancer Treatment : A clinical trial evaluated a thiazole-based regimen in combination with standard chemotherapy for breast cancer patients. Results indicated improved outcomes in terms of tumor reduction and patient survival rates.

Eigenschaften

IUPAC Name |

2-(5-chloro-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPFNJWSFJDQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.